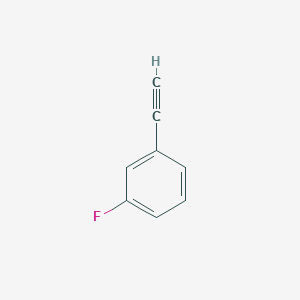

3-Fluorophenylacetylene

Descripción general

Descripción

3-Fluorophenylacetylene is an organic compound with the molecular formula C8H5F . It is a derivative of phenylacetylene where a fluorine atom is substituted at the third position of the benzene ring. This compound is a clear liquid with a color ranging from colorless to light orange or yellow . It is known for its unique chemical properties and is widely used in various fields of chemistry and industry.

Mecanismo De Acción

Target of Action

3-Fluorophenylacetylene is an organic compound . .

Mode of Action

It is known to be used in organic synthesis reactions as a catalyst and ligand

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may participate in various chemical reactions and pathways.

Action Environment

This compound is a volatile organic compound and can cause irritation when it comes into contact with skin, eyes, or if inhaled . It should be handled with appropriate protective equipment such as gloves, goggles, and protective clothing . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from heat and direct sunlight, and the container should be kept sealed and stored in a cool, dry place . If contact occurs, the affected area should be rinsed immediately with plenty of water and medical attention should be sought .

Métodos De Preparación

The synthesis of 3-Fluorophenylacetylene can be achieved through several methods:

Reaction with Trifluoroaluminum: One method involves the reaction of phenylacetylene with trifluoroaluminum in an organic solvent, followed by heating.

Reaction with Hydrogen Fluoride: Another method includes the reaction of phenylacetylene with hydrogen fluoride, producing this compound and hydrogen gas.

Organic Fluorination: A third method involves the use of organic fluorinating agents to react with the corresponding precursor compounds.

Análisis De Reacciones Químicas

3-Fluorophenylacetylene undergoes various chemical reactions, including:

Addition Reactions: As a terminal alkyne, it can participate in addition reactions, which are crucial in the synthesis of drugs, pesticides, and organic functional materials.

Substitution Reactions: It can undergo substitution reactions where the fluorine atom can be replaced by other substituents under specific conditions.

Oxidation and Reduction: The compound can also be involved in oxidation and reduction reactions, although these are less common compared to addition and substitution reactions.

Common reagents used in these reactions include halogens, hydrogen halides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Fluorophenylacetylene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.

Biology: Its unique properties make it useful in the study of molecular interactions and biological pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals and materials.

Comparación Con Compuestos Similares

3-Fluorophenylacetylene can be compared with other similar compounds such as:

- 2-Fluorophenylacetylene

- 4-Fluorophenylacetylene

- 3,4,5-Trifluorophenylacetylene

- 1-Ethynyl-3-fluorobenzene

What sets this compound apart is the position of the fluorine atom, which influences its chemical reactivity and the types of reactions it can undergo .

Actividad Biológica

3-Fluorophenylacetylene (C8H5F) is a compound of interest due to its unique structural properties and potential biological activities. Its molecular structure includes a fluorine atom attached to a phenyl ring, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H5F

- Molecular Weight : 120.13 g/mol

- CAS Number : 520218

- Structural Formula : this compound Structure

Synthesis

This compound can be synthesized through various methods, including:

- Sonogashira Coupling : Involves the coupling of 3-fluoroiodobenzene with terminal alkynes in the presence of a palladium catalyst.

- Direct Fluorination : Utilizes fluorinating agents to introduce the fluorine atom into the aromatic system.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds synthesized from this compound can inhibit the activity of α-glucosidase, an enzyme critical for carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by slowing glucose absorption .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Compounds derived from this compound were found to significantly reduce cell viability in several cancer cell lines.

- Modulation of Apoptotic Pathways : These compounds may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes. For example:

- Galectin Inhibition : Some studies suggest that modifications of this compound can enhance binding affinity to galectins, proteins involved in cancer progression and metastasis . The incorporation of fluorinated groups may enhance these interactions due to increased lipophilicity and improved binding characteristics.

Case Studies

Propiedades

IUPAC Name |

1-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRUTZFCVFUTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334284 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2561-17-3 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the fluorine atom influence the crystal structure of fluorophenylacetylenes?

A: The position of the fluorine atom significantly impacts the crystal structure of fluorophenylacetylenes due to differences in the manifestation of weak intermolecular interactions. Research has shown that both 2-fluorophenylacetylene (2FPA) and 3-fluorophenylacetylene (3FPA) exhibit dimorphism, meaning they can exist in two different crystalline forms. [] Interestingly, both 2FPA and 3FPA share a common polymorph (P21, Z = 2) but differ in their second polymorph. This difference arises from variations in how C–H···π and C–H···F interactions manifest depending on the fluorine position. [] In contrast, 4-fluorophenylacetylene (4FPA) exhibits a distinct crystal structure (space group P21/c, Z = 4) with entirely different interactions involving the fluorine atom. [] These findings highlight the significant role of fluorine in dictating the solid-state packing of these molecules.

Q2: Can you explain the vibrational characteristics of this compound in the acetylenic and aromatic C-H stretching regions?

A: The vibrational spectra of this compound in the acetylenic and aromatic C-H stretching regions are complex, exhibiting multiple bands due to anharmonic coupling. [] This means that the vibrational motion of the molecule cannot be accurately described as simple harmonic oscillation. Specifically, the acetylenic C-H stretching vibrations are coupled with other ring modes, including those involving displacements on the acetylenic group itself. [] This coupling scheme appears consistent across phenylacetylene and its fluorinated derivatives. Similarly, the aromatic C-H stretching region displays complexity due to coupling with C-C stretching and C-H in-plane bending modes. [] These insights were obtained through IR-UV double resonance spectroscopy combined with high-level ab initio anharmonic calculations. []

Q3: How does the dipole moment of this compound influence its interaction with other molecules, particularly in the formation of π-stacked structures?

A: While the dipole moment of this compound plays a role in its interactions, research suggests that π-stacking in this molecule transcends a simple electrostatic description based solely on dipole moment. [] Although density functional theory calculations indicate that π-stacked structures are energetically favored over other configurations involving C-H···π and C-H···F interactions, [] the dominance of dispersion forces in energy decomposition analysis suggests a more nuanced picture. [] Interestingly, despite having nearly identical dipole moments, 2-fluorophenylacetylene and 2,6-difluorophenylacetylene show significant differences in their ability to form π-stacked structures. [] This observation emphasizes that while electrostatics, influenced by the dipole moment, contributes to the formation of π-stacked structures, other factors, particularly dispersion forces, also play a critical role in stabilizing these arrangements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.